5-Aza-2'-deoxycytidine diphosphate is a nucleoside analog of cytidine, recognized for its significant role in epigenetic regulation and cancer therapy. This compound is primarily known for its ability to inhibit DNA methylation by acting as a substrate for DNA methyltransferases. The compound has garnered attention for its antitumor properties, particularly in hematological malignancies, where it has shown effectiveness in reactivating silenced tumor suppressor genes.
5-Aza-2'-deoxycytidine diphosphate is derived from 5-aza-2'-deoxycytidine, which can be synthesized chemically or extracted from certain microbial sources. Its biological activity stems from its incorporation into DNA during replication, leading to the inhibition of DNA methyltransferases and subsequent gene reactivation.
This compound falls under the category of nucleoside analogs and is classified as a DNA methyltransferase inhibitor. It is used in various therapeutic contexts, particularly in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
The synthesis of 5-Aza-2'-deoxycytidine diphosphate typically involves multiple steps:
The phosphorylation process often requires specific conditions to ensure high yield and purity. Typically, a combination of adenosine triphosphate and appropriate kinases is used to convert 5-Aza-2'-deoxycytidine into its diphosphate form. The reaction conditions, such as pH and temperature, are crucial for optimizing enzyme activity and product formation.
The molecular structure of 5-Aza-2'-deoxycytidine diphosphate features a pyrimidine ring with an azole substitution at the 5-position, a deoxyribose sugar, and two phosphate groups attached at the 5' position. This structure allows it to mimic natural nucleotides while exhibiting unique properties due to the azole group.
5-Aza-2'-deoxycytidine diphosphate participates in several key reactions:
The binding affinity and kinetics of 5-Aza-2'-deoxycytidine diphosphate with DNA methyltransferases have been studied extensively using techniques such as surface plasmon resonance and mass spectrometry, revealing insights into its mechanism of action.
The primary mechanism through which 5-Aza-2'-deoxycytidine diphosphate exerts its effects involves:
Studies have shown that treatment with this compound can lead to significant changes in gene expression profiles in cancer cells, promoting apoptosis and inhibiting proliferation through various pathways including activation of p53 signaling.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration during synthesis and formulation processes.
5-Aza-2'-deoxycytidine diphosphate is primarily utilized in:
5-Aza-2′-deoxycytidine diphosphate (5-aza-dCDP) is a modified nucleotide derivative with the molecular formula C₈H₁₄N₄O₁₀P₂ and a molecular weight of 388.165 g/mol [1] [8]. Its core structure features:
Table 1: Key Stereochemical Assignments of 5-Aza-dCDP
Atom/Group | Chemical Shift (δ ppm) | Multiplicity | Stereochemical Role |
---|---|---|---|
H-1′ | 6.03 | t | β-anomeric configuration |
H-3′ | 4.23 | m | trans-diaxial to H-4′ |
H-4′ | 3.81 | m | C3′-endo sugar pucker |
H-2′, H-2″ | 2.17 | m | 2′-deoxy specificity |
NH₂ | 7.49 | d | Hydrogen bonding |
5-Aza-dCDP undergoes pH- and temperature-dependent degradation via three primary pathways:
Table 2: Degradation Products of 5-Aza-dCDP in Aqueous Solution
Degradation Pathway | Primary Product | Detection Method | Relative Abundance |
---|---|---|---|
Hydrolytic ring opening | N-formylcarbodiimide derivative | GC/MS, LC-UV | 60–70% |
Deformylation | 5-amino-2′-deoxyuridine analogs | NMR, High-res MS | 15–20% |
Anomerization | α-5-aza-2′-deoxycytidine diphosphate | HPLC (C18 phase) | 10–15% |
Sugar rearrangement | 2,2′-anhydro-5-aza-cytidine derivatives | Tandem MS | <5% |
5-Aza-dCDP exhibits distinct biochemical properties compared to natural and modified nucleotide diphosphates:
5-Fluoro-2′-deoxycytidine Diphosphate (F-dCDP): The 5-fluorine atom confers thymidylate synthase inhibition but introduces deamination susceptibility absent in 5-aza-dCDP [4].
Enzymatic Interactions:
Deaminase Resistance: Cytidine deaminase cannot efficiently deaminate 5-aza-dCDP (Kₘ >500 μM) versus dCDP (Kₘ = 50 μM), as nitrogen substitution impedes tetrahedral intermediate formation [4] [9].
Functional Consequences:The triazine ring enables covalent trapping of DNA methyltransferase 1 (DNMT1) after incorporation into DNA—a mechanism absent in dCDP or F-dCDP [4] [9]. Unlike arabinofuranosylcytosine diphosphate (ARA-CDP), 5-aza-dCDP does not terminate DNA synthesis, permitting full-length DNA incorporation essential for epigenetic activity [7].
Table 3: Comparative Properties of Nucleotide Diphosphate Analogues
Property | 5-Aza-dCDP | dCDP | F-dCDP | 5-Aza-4′-thio-dCDP |
---|---|---|---|---|
Molecular Weight (g/mol) | 388.16 | 388.18 | 406.14 | 404.15 |
Hydrolytic Half-life (h) | 8–12 (pH 7.4, 37°C) | >500 | 48 | >48 |
Deamination Rate (μM/min/mg) | 0.05 | 8.2 | 12.5 | 0.03 |
DNMT1 Inhibition (IC₅₀, μM) | 0.7 | >1000 | 2.1 | 0.9 |
Kinase Efficiency (Vₘₐₓ) | 4.3 nmol/min/mg | 15.2 nmol/min/mg | 9.8 nmol/min/mg | 2.1 nmol/min/mg |
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